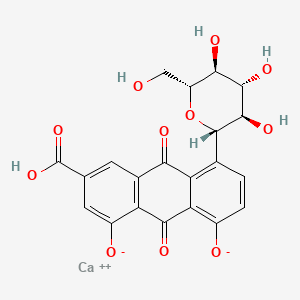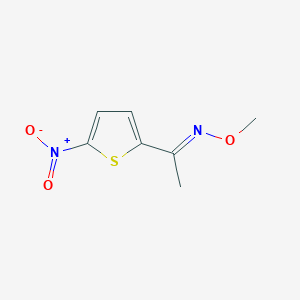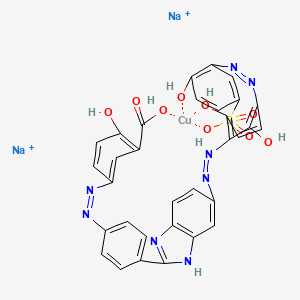
KAVERGAL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KAVERGAL is a naturally occurring compound that has been found to have potential therapeutic benefits. It is a type of flavonoid, which is a class of compounds that are known for their antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
1. Educational Applications Research indicates that KAVERGAL, likely a variant or misspelling of "Kahoot," has shown effectiveness in improving educational outcomes. Studies have utilized the Kahoot application to enhance thematic learning outcomes and student learning in estimating the total price of goods, evidencing significant improvements in student performance and comprehension through iterative learning cycles (Romadhon, 2020), (Dhamayanti, 2020).
2. Computational Research in Life Sciences KAVERGAL is closely related to Galaxy, an open web-based platform for genomic research. Galaxy addresses the accessibility and reproducibility of computation-reliant results in life sciences, providing a comprehensive approach for supporting transparent computational research. Galaxy Pages allow users to communicate complex computational analyses effectively, enhancing the collaboration and dissemination of scientific findings (Goecks et al., 2010).
3. Tectonic and Geological Studies Research has utilized the KAVERGAL framework to analyze the tectonic controls upon river drainage systems, specifically the Kaveri River in Peninsular India. The study investigated the longitudinal profiles, morphotectonic indices, and fluvial records of the river, providing insights into the tectonic landscape sculpting and its influence on the river's course and surrounding geography (Kale et al., 2014).
4. Software Development and Analysis KAVERGAL is associated with the development of modular program slicers for Java through the Indus program analysis framework. The Eclipse-based user interface, Kaveri, delivers program slicing capabilities, allowing users to understand and manage software dependencies more effectively. This tool is particularly useful for slicing concurrent Java programs, enhancing the software development and analysis process (Jayaraman et al., 2005).
5. Architectural Recovery in Scientific Software KAVERGAL is linked to KADRE, a domain-specific architectural recovery approach designed to improve the reuse of scientific software. KADRE aids in the automatic and accurate identification of workflow components in existing scientific software, promoting component-based reuse within the domain and potentially reducing development and maintenance costs (Woollard et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Kavergal can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-methylcyclohexanone", "piperidine", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and 2-methylcyclohexanone in the presence of piperidine to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride to form the corresponding alcohol.", "Step 3: Acetylation of the alcohol using acetic anhydride in the presence of sodium acetate to form the acetate ester.", "Step 4: Deprotection of the acetate ester using ethanol and hydrochloric acid to form the final product, Kavergal." ] } | |
Número CAS |
122303-88-2 |
Nombre del producto |
KAVERGAL |
Fórmula molecular |
C9H12O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Q & A
Q1: What is the primary effect of KAVERGAL observed in patients with rheumatic heart disease and circulatory insufficiency?
A1: KAVERGAL significantly reduces lipid peroxidation (LPO) in both blood plasma and red blood cells in patients with rheumatic heart disease and circulatory insufficiency [, ]. This suggests a potential protective effect against oxidative stress-induced damage in these patients.
Q2: How does KAVERGAL's effect on the antioxidant system compare to standard therapies for rheumatic heart disease?
A2: The research indicates that standard therapies, including anti-inflammatory drugs, cardiac glycosides, diuretics, antiarrhythmic drugs, and nitroglycerin, have minimal impact on LPO levels and antioxidant system activity [, ]. In contrast, KAVERGAL demonstrates a significant improvement in these parameters. This suggests a unique mechanism of action for KAVERGAL in mitigating oxidative stress.
A3: While the research abstracts don't provide a detailed mechanism, the observed decrease in LPO and increased activity of antioxidant enzymes suggest that KAVERGAL likely enhances the body's natural defense mechanisms against oxidative damage [, ]. Further research is needed to elucidate the specific pathways and molecular targets involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





